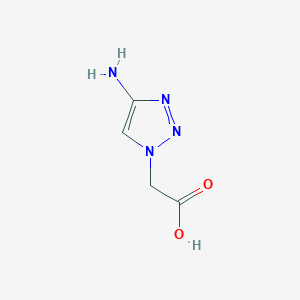

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” is also known as BTTAA . It is a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .

Synthesis Analysis

The synthesis of triazole compounds often involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition . This process is commonly used in the synthesis of biologically active triazole and pyrazole compounds .

Molecular Structure Analysis

The empirical formula of BTTAA is C19H30N10O2 . Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .

Chemical Reactions Analysis

Triazole compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They are often used in click chemistry reactions .

Scientific Research Applications

Drug Discovery

The triazole ring, a core structure in 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, is a significant component in medicinal chemistry due to its resemblance to the amide bond, offering high chemical stability and a strong dipole moment . This compound has been utilized in the development of various drugs, including anticonvulsants, antibiotics, anticancer agents, and β-lactam antibiotics .

Organic Synthesis

In organic synthesis, this triazole derivative serves as a versatile intermediate. It’s used in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and wide applicability in creating diverse organic compounds .

Polymer Chemistry

The amino-triazole moiety is instrumental in polymer chemistry, where it can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. It’s also used in the synthesis of polytriazolylamine ligands that stabilize copper(I) in catalytic processes .

Supramolecular Chemistry

In supramolecular chemistry, 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid contributes to the design of molecules with specific interactions, such as hydrogen bonding and metal coordination, which are fundamental in constructing larger, complex structures .

Bioconjugation

This compound is pivotal in bioconjugation techniques, where it facilitates the attachment of various biomolecules to one another or to solid supports. Its role in accelerating reaction rates and reducing cytotoxicity is crucial for biological applications .

Chemical Biology

In chemical biology, the triazole ring is used for labeling and tracking biological molecules. It’s involved in metabolic labeling and bioorthogonal click reactions, which are essential for studying biological processes in real-time .

Fluorescent Imaging

The triazole derivatives are used in fluorescent imaging to tag and visualize biological molecules. Their ability to participate in click chemistry makes them suitable for attaching fluorescent probes to specific targets within cells .

Mechanism of Action

Future Directions

The future directions of “2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Their unique structure and broad biological activities make them promising candidates for drug development .

properties

IUPAC Name |

2-(4-aminotriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-3-1-8(7-6-3)2-4(9)10/h1H,2,5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUHZFAXHSUWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2979999.png)

![N-(4-fluorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2980004.png)

![3-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2980006.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)

![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)

![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)